(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid
Description
Carbobenzyloxy (Cbz) Terminology
The benzyloxycarbonyl group is historically abbreviated as Cbz in peptide chemistry. Consequently, the compound is often termed:
- (R)-1-CBZ-2-pyrrolidineacetic acid
- (R)-2-(1-Carbobenzyloxypyrrolidin-2-yl)acetic acid
These names emphasize the protective role of the Cbz group in safeguarding the pyrrolidine nitrogen during synthetic sequences.
Positional Isomer Differentiation
To distinguish from structural analogs, literature may specify substitution patterns using locants:
Vendor-Specific Designations
Commercial suppliers employ catalog-specific identifiers, such as:
- Parchem 54874-78-1 (referencing the CAS registry number)
- EN300-816510 (a unique identifier in the IUPHAR/BPS Guide to Pharmacology).
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by its CAS Registry Number 54874-78-1 , assigned by the Chemical Abstracts Service (CAS) to ensure global standardization. Validation of this identifier involves cross-referencing with authoritative databases:
The molecular formula C₁₄H₁₇NO₄ decomposes as follows:
- 14 Carbon atoms : 7 from the benzyl group, 5 from pyrrolidine, 2 from acetic acid
- 17 Hydrogen atoms : Distributed across all substituents
- 1 Nitrogen atom : Central to the pyrrolidine ring
- 4 Oxygen atoms : Two from the carbonate group, two from acetic acid
Mass spectrometric analysis confirms this formula, with a parent ion peak at m/z 263.1 corresponding to [M+H]+. The XLogP3 value of 1.7 predicts moderate hydrophobicity, consistent with the balance between the polar carboxylic acid and nonpolar benzyl group.
Properties
CAS No. |
61350-64-9 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 |
InChI Key |
VNCNCAUMHGXGGZ-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from Pyrrolidine Precursors
A representative synthetic route, adapted from detailed procedures in the literature, involves the following key steps:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of N-benzyl-1-(trimethylsilyl)methanamine via reaction of benzylamine derivative with chloromethyltrimethylsilane | Benzylamine derivative, chloromethyltrimethylsilane, reflux in acetonitrile overnight | 41 | Purification by silica gel chromatography |
| 2 | Conversion to N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine by reaction with methanol and formalin | Methanol, formalin, K2CO3, 0 °C to room temperature stirring | 89.9 | Extraction and concentration to isolate product |
| 3 | Formation of 1-benzyl-3-methylpyrrolidine-1,3-dicarboxylate by reaction with benzyl chloroformate | Benzyl chloroformate, NaHCO3 saturated aqueous solution, toluene, 0 °C to room temperature | 91 | Organic phase washing and drying |
| 4 | Hydrolysis to 1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid using LiOH in THF/water | LiOH, THF, water, 60 °C, 5 h | 87.4 | Acidification and extraction to isolate acid |
This sequence highlights the introduction of the benzyloxycarbonyl protecting group and the formation of the carboxylic acid functionality at the pyrrolidine ring, crucial for the target compound.
Alternative Synthetic Approaches
Michael Addition and Cyclization: Chiral pyrrolidines can be prepared by Michael addition of chiral amines (e.g., (R)-α-methylbenzylamine) to unsaturated esters like dimethyl itaconate, followed by cyclization to lactams. Subsequent benzyl ester formation and functional group transformations lead to protected pyrrolidine derivatives.
Catalytic Hydrogenation and Protection: Removal of benzyl and chiral auxiliary groups by catalytic hydrogenation, followed by N-Cbz protection and conversion of carboxylic acid to amide or acid derivatives, is a common strategy to obtain the desired stereochemistry and functional groups.
Cyclization of Morita–Baylis–Hillman Adducts: For related pyrrolidine derivatives, cyclization of intermediates derived from MBH adducts followed by stereoselective reductions and deprotections can yield functionalized pyrrolidones, which serve as precursors to acetic acid-substituted pyrrolidines.
Reaction Conditions and Purification
| Parameter | Typical Conditions |
|---|---|
| Solvents | Acetonitrile, tetrahydrofuran (THF), toluene, ethyl acetate, diethyl ether |
| Temperature | 0 °C to reflux (varies by step) |
| pH Control | Neutralization with NaOH or acidification with HCl |
| Protecting Group Introduction | Benzyl chloroformate (Cbz-Cl) in aqueous NaHCO3 solution |
| Hydrolysis | LiOH in THF/water mixture at 60 °C |
| Purification | Column chromatography (silica gel), extraction, drying over Na2SO4 |
Research Findings and Analytical Data
The benzyloxycarbonyl group effectively protects the pyrrolidine nitrogen during functionalization steps and can be introduced with high yield (~90%) under mild conditions.
Hydrolysis of ester intermediates to the corresponding carboxylic acid proceeds efficiently with lithium hydroxide, yielding the acid in high purity and yield (~87%).
Stereochemical integrity is maintained throughout the synthesis by starting from chiral precursors and using stereoselective reactions, confirmed by chiral HPLC and NMR analysis in reported studies.
The final compound exhibits expected molecular weight and formula, confirmed by mass spectrometry and elemental analysis.
Summary Table of Key Synthetic Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Purpose/Transformation |
|---|---|---|---|---|
| 1 | N-benzyl-1-(trimethylsilyl)methanamine | Chloromethyltrimethylsilane, reflux | 41 | Formation of silyl-protected amine |
| 2 | N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine | Methanol, formalin, K2CO3, 0 °C to RT | 89.9 | Introduction of methoxy group |
| 3 | 1-benzyl-3-methylpyrrolidine-1,3-dicarboxylate | Benzyl chloroformate, NaHCO3, toluene | 91 | Cbz protection and ester formation |
| 4 | 1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | LiOH, THF/water, 60 °C | 87.4 | Hydrolysis to carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs targeting multiple biological pathways. For instance, derivatives of pyrrolidine have been studied for their efficacy in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Case Study: Antidepressant Activity
Research has indicated that certain derivatives of (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid exhibit antidepressant-like effects in animal models. A study published in European Journal of Medicinal Chemistry explored the synthesis of several analogs and their pharmacological activities, revealing promising results in enhancing serotonin levels in the brain .
Pharmaceutical Applications
2.1 Drug Development
The compound has been utilized in the development of novel pharmaceuticals, particularly those aimed at treating pain and inflammation. Its structural properties facilitate the design of compounds that can effectively bind to specific receptors involved in pain pathways.
Data Table: Comparison of Pyrrolidine Derivatives
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases. Its ability to modulate enzyme activity makes it a candidate for further research into therapeutic agents that can regulate metabolic pathways.
Case Study: Phosphorylation Inhibition
A study investigated the role of this compound as a phosphorylating agent in biochemical assays, demonstrating its capability to inhibit specific kinases involved in cancer progression . This finding highlights its potential application in cancer therapeutics.
Chemical Biology
4.1 Peptide Synthesis
The compound is also significant in the field of chemical biology, particularly for synthesizing peptides with enhanced stability and bioactivity. The benzyloxycarbonyl group serves as a protective moiety during peptide synthesis, allowing for selective reactions without compromising the integrity of sensitive functional groups.
Data Table: Peptide Synthesis Applications
Mechanism of Action
The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to these targets, while the pyrrolidine ring and acetic acid moiety contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic Acid (CAS 264903-86-8)
- Key Differences : This positional isomer shifts the acetic acid group to the pyrrolidine 3-position .
- Physical Properties: Molecular Formula: C₁₄H₁₇NO₄ Molecular Weight: 263.29 g/mol Hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS 114779-79-2)
- Key Differences: Incorporates a cyclopropylamino group at the pyrrolidine 3-position, replacing the acetic acid moiety .
- Synonym: (R)-2-(3-(((Benzyloxy)carbonyl)(cyclopropyl)amino)pyrrolidin-1-yl)acetic acid .
Patent Compounds from EP Application (Bulletin 2022/06)
- Examples:
- (2-Pyrrolidin-1-yl-ethyl)-carbamic acid cyclopentyl ester trifluoroacetate
- (3-Pyrrolidin-1-yl-propyl)-carbamic acid cyclopentyl ester trifluoroacetate
- Key Differences : Feature trifluoroacetic acid counterions and complex heterocyclic cores (e.g., pyrrolo-triazolo-pyrazine) .
- Impact : These modifications likely enhance solubility or pharmacokinetic properties, making them suitable for therapeutic applications.
Comparative Data Table
Research Findings and Functional Implications
Stereochemical Influence : The R-configuration in these compounds ensures enantioselectivity in chiral environments, critical for interactions with biological targets .
Hazard Profile : The 3-yl acetic acid derivative (CAS 264903-86-8) exhibits moderate toxicity, necessitating precautions during handling . In contrast, trifluoroacetate-containing patent compounds may pose greater risks due to the corrosive nature of TFA .
Applications: The 3-yl acetic acid analog is a precursor in peptide synthesis . The cyclopropylamino derivative (CAS 114779-79-2) could serve as a constrained scaffold in kinase inhibitor design . Patent compounds target advanced therapeutic areas, such as oncology or immunology, due to their heterocyclic cores .
Biological Activity
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid, a compound characterized by its unique pyrrolidine structure and benzyloxycarbonyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 263.29 g/mol. The compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group, which enhances its stability and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways. The benzyloxycarbonyl group acts as a protective moiety, allowing selective reactions at other functional sites on the molecule. This property is crucial for developing derivatives that can modulate biological targets effectively.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 60 µM . This suggests that the compound may serve as a scaffold for developing new antibacterial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored in several studies. For example, certain derivatives exhibit greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent . This highlights the therapeutic potential of this compound in treating inflammatory diseases.
Neuroprotective Properties
In vitro studies have demonstrated that compounds derived from this structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in neurodegenerative diseases such as Alzheimer's . The neuroprotective effects were assessed using human dopaminergic neuroblastoma SH-SY5Y cells, indicating the compound's potential for cognitive enhancement and neuroprotection against oxidative stress.
Research Findings
A comprehensive study involving molecular docking and biological assays indicated that various derivatives of this compound possess promising bioactivity profiles. The following table summarizes key findings from recent research:
| Study | Biological Activity | Methodology | Key Results |
|---|---|---|---|
| Study 1 | Antimicrobial | MIC Testing | Effective against E. coli and S. aureus (MIC: 15–60 µM) |
| Study 2 | Anti-inflammatory | In vitro assays | Greater activity than curcumin |
| Study 3 | Neuroprotection | AChE/BChE inhibition assays | Significant inhibition observed; potential for neuroprotection |
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains, showing superior efficacy compared to standard antibiotics.
- Neuroprotective Study : Compounds were evaluated for their ability to protect neuronal cells from oxidative damage, demonstrating significant protective effects at various concentrations.
- Inflammatory Response Modulation : In vivo studies indicated that certain derivatives could modulate inflammatory responses in animal models, suggesting potential applications in treating chronic inflammatory conditions.
Q & A
Basic Questions
Q. How can researchers confirm the identity and purity of (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare experimental NMR data with literature values. For example, pyrrolidine derivatives typically show characteristic peaks for pyrrolidinyl protons (δ 3.2–3.3 ppm for N-protected groups) and benzyloxy carbonyl protons (δ 5.1–5.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with authentic standards .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+ for CHNO: 262.1 g/mol) .
Q. What are the key steps in synthesizing this compound?
- Methodological Answer :
- Step 1 : Protect the pyrrolidine nitrogen using benzyl chloroformate in dichloromethane (DCM) with triethylamine as a base (0°C to room temperature, 12 h).
- Step 2 : Introduce the acetic acid moiety via alkylation. For example, react the protected pyrrolidine with ethyl bromoacetate in DMF using KCO (80°C, 6 h), followed by hydrolysis with LiOH in THF/HO .
- Optimization : Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane = 1:2) and purify via flash chromatography .
Advanced Questions
Q. How can enantiomeric impurities be resolved in the synthesis of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column (4.6 × 250 mm, 5 µm) with a mobile phase of hexane/isopropanol (80:20) at 1.0 mL/min. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 minutes .
- Crystallization : Perform diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid in ethanol to isolate the (R)-enantiomer (>98% ee) .
Q. What computational methods are suitable for studying the conformational stability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with the GAFF force field to analyze pyrrolidine ring puckering and benzyloxy group rotation barriers. Solvent effects (e.g., water, DMSO) can be modeled explicitly .
- Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
Q. How does the benzyloxycarbonyl group influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- Activation Studies : Compare coupling efficiency using HATU vs. EDC/HOBt in DMF. Monitor by NMR for carboxylic acid consumption (disappearance of δ 10–12 ppm peak).
- Stability Tests : Expose the compound to acidic (TFA/DCM) or basic (piperidine/DMF) conditions to assess deprotection kinetics. Quantify by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
